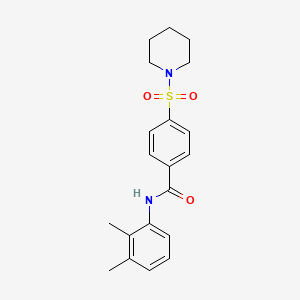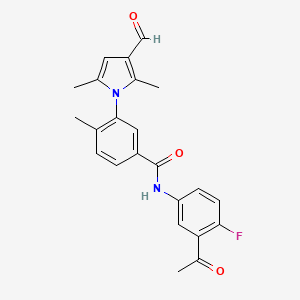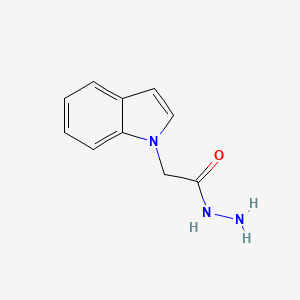
7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to belong to a class of compounds known as quinazoline derivatives . These compounds have been studied for their potential anti-tubercular activity .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using single crystal development .Chemical Reactions Analysis
These compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using various spectroscopic techniques .科学的研究の応用
Luminescent Properties and Photo-Induced Electron Transfer
Novel piperazine-substituted naphthalimide compounds, closely related to the chemical structure , have been synthesized to explore their luminescent properties and photo-induced electron transfer (PET) capabilities. These compounds demonstrate significant potential in fluorescence applications, such as pH probes, due to their ability to switch off fluorescence through protonation or quaternization of the alkylated amine donor. This characteristic makes them useful in various scientific research applications including sensing and imaging technologies (Gan et al., 2003).
Fluorescent Ligands for Human 5-HT1A Receptors
A series of 1-(2-methoxyphenyl)piperazine derivatives containing environment-sensitive fluorescent moieties have been synthesized for their high affinity towards human 5-HT1A receptors. These compounds, including long-chain derivatives, offer a promising approach for visualizing 5-HT1A receptors overexpressed in cells via fluorescence microscopy. This application is crucial in neurological and pharmacological research, aiding in the study of receptor distribution and function (Lacivita et al., 2009).
Synthetic Routes to Piperazine-2,5-diones
The Dieckmann cyclization method has been utilized to form piperazine-2,5-diones, structures that are integral to the synthesis of complex organic molecules including pharmaceuticals. This synthetic route highlights the versatility of piperazine derivatives in constructing biologically relevant compounds, which can be applied across various fields of chemical and pharmaceutical research (Aboussafy & Clive, 2012).
Corrosion Inhibitory Properties
The corrosion inhibitory properties of 8-Hydroxyquinoline-based piperazines on C35E steel in HCl electrolytes have been investigated, demonstrating that such compounds can significantly improve anti-corrosion properties. This application is particularly relevant in materials science and engineering, where protecting metals from corrosion is crucial (El faydy et al., 2020).
Safety And Hazards
将来の方向性
特性
CAS番号 |
892282-91-6 |
|---|---|
製品名 |
7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
分子式 |
C29H30N4O3 |
分子量 |
482.584 |
IUPAC名 |
7-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H30N4O3/c1-20-7-6-10-24(17-20)32-16-15-31(19-21(32)2)27(34)23-11-12-25-26(18-23)30-29(36)33(28(25)35)14-13-22-8-4-3-5-9-22/h3-12,17-18,21H,13-16,19H2,1-2H3,(H,30,36) |
InChIキー |
YYBYWUJNPWQTSZ-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



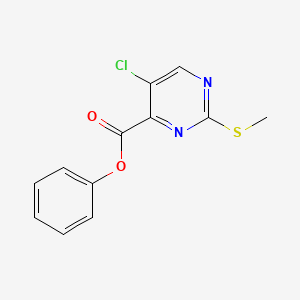
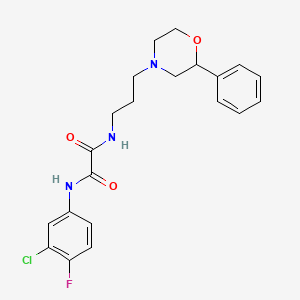
![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)
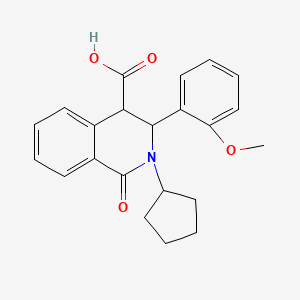
![2-Ethyl-1-({5-[(2-ethylpiperidyl)sulfonyl]naphthyl}sulfonyl)piperidine](/img/structure/B2452847.png)
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2452848.png)
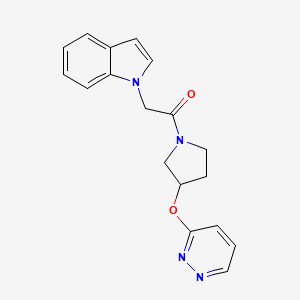
![N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B2452853.png)
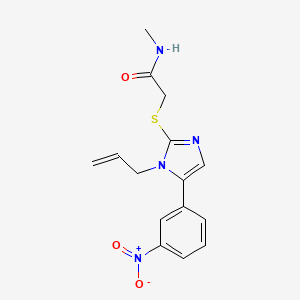
![2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2452857.png)
![7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2452860.png)
